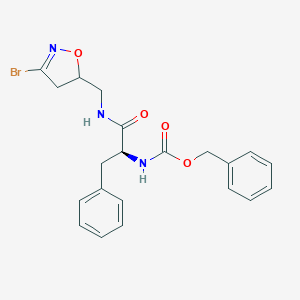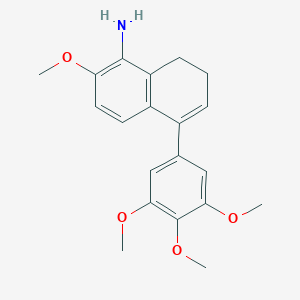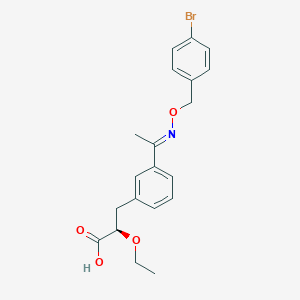![molecular formula C17H9ClN4O4 B529994 10-(4-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 317326-91-3](/img/structure/B529994.png)
10-(4-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HLI98D is a HDM2 ubiquitin ligase inhibitor. HLI98D exhibits cytotoxic activities and HDM2 E3 ligase inhibitory activities. In cells, HLI98D allows the stabilization of p53 and HDM2 and activation of p53-dependent transcription and apoptosis. The p53 tumor suppressor protein is regulated by its interaction with HDM2, which serves as a ubiquitin ligase (E3) to target p53 for degradation. HLI98D may demonstrate anti-tumor activity by inhibiting recognition of the E3 enzyme and substrate but is less potent than HLI98C.
科学的研究の応用
Corrosion Inhibition
5-Arylpyrimido-[4,5-b]quinoline-diones, a category related to the chemical , have shown potential as corrosion inhibitors for mild steel in acidic environments. These compounds, including variants of pyrimidoquinoline-diones, demonstrated high inhibition efficiency through adsorption onto steel surfaces, with some reaching up to 98.30% efficiency. This reveals their significant potential in protecting metal surfaces against corrosion, especially in industrial applications (Verma et al., 2016).
特性
CAS番号 |
317326-91-3 |
|---|---|
分子式 |
C17H9ClN4O4 |
分子量 |
368.7 g/mol |
IUPAC名 |
10-(4-chlorophenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H9ClN4O4/c18-10-1-3-11(4-2-10)21-14-6-5-12(22(25)26)7-9(14)8-13-15(21)19-17(24)20-16(13)23/h1-8H,(H,20,23,24) |
InChIキー |
NGFVSPNFZJSTPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O)Cl |
正規SMILES |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)[N+](=O)[O-])C=C4C2=NC(=O)NC4=O)Cl |
外観 |
Solid powder |
| 317326-91-3 | |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
HLI98D; HLI 98D; HLI-98D |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)
![7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B530544.png)
![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide](/img/structure/B530788.png)



![N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B531224.png)
![1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)
![2-(4-Piperidinopropoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B531350.png)




